6-Amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-Amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
The synthesis of 6-Amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions . The reaction is catalyzed by nano-eggshell/Ti(IV) and proceeds at room temperature, yielding the desired product with high efficiency . Industrial production methods may involve similar multi-component reactions but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
6-Amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclocondensation: This reaction involves the formation of new heterocyclic rings, which can be catalyzed by various acids or bases.
Scientific Research Applications
6-Amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the interaction with specific molecular targets and pathways. For instance, it has been shown to induce vasorelaxation by blocking L-type calcium channels, leading to a significant reduction in contraction provoked by cumulative CaCl2 addition . This suggests its potential use as a vasorelaxant agent.
Comparison with Similar Compounds
6-Amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound also exhibits vasorelaxant properties and is structurally similar.
6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another structurally related compound with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-amino-4-(2-chloro-6-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-2-4-10-14-12(8(7-18)15(19)25-16(14)21-20-10)13-9(17)5-3-6-11(13)22(23)24/h3,5-6,12H,2,4,19H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRLSOBLNOMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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